![molecular formula C13H9FN2O2S B1393251 3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255781-50-0](/img/structure/B1393251.png)

3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

Thienopyrimidine derivatives, such as “3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, are important and widely represented in medicinal chemistry. They are structural analogs of purines and have various biological activities .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .

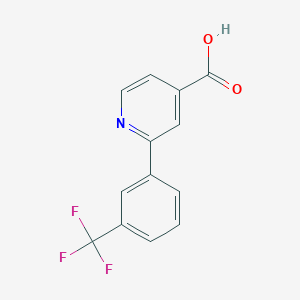

Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidine derivatives include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can vary. For example, one derivative was found to have a melting point of 277-278°C .

Wissenschaftliche Forschungsanwendungen

Antibacterial Evaluation

The compound has been involved in the synthesis of various substituted thieno[2,3-d]pyrimidines, which were then evaluated for their antibacterial properties. This synthesis process includes the preparation of key intermediates like 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, followed by nucleophilic substitution to yield substituted thienopyrimidines. These compounds are characterized for potential antibacterial activity (More, Chandra, Nargund, & Nargund, 2013).

Biological Activity and Synthesis

Thieno[3,2-d]pyrimidine derivatives, including those fused with a thiazolo ring, have been synthesized and studied for various biological activities. These compounds exhibit inhibition of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. Such activities are significant in the context of medicinal chemistry and drug design (El-Gazzar, Hussein, & Aly, 2006).

Nucleoside Synthesis

Thieno[3,2-d]pyrimidine-2,4-dione nucleosides have been synthesized, modified in the carbohydrate moiety, for potential antiviral applications. However, these compounds did not exhibit significant antiviral activity against HIV at tested doses (Fossey, Ladurée, & Robba, 1995).

GnRH Receptor Antagonists

In the treatment of reproductive diseases, thieno[2,3-d]pyrimidine-2,4-diones have been synthesized as potent human GnRH receptor antagonists. Key structural features for good receptor binding activity have been identified, providing insights into the development of more effective treatments for reproductive disorders (Guo et al., 2003).

Fluorescent Nucleoside Analogues

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione serves as a core heterocycle in the design of fluorescent nucleosides. These nucleosides have potential applications in molecular biology and biochemistry, with their emissive properties being particularly useful (Tor et al., 2007).

LHRH Receptor Antagonists

Thieno[2,3-d]pyrimidine-2,4-diones have been developed as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds are potent and orally active, with potential therapeutic applications for sex-hormone-dependent diseases (Sasaki et al., 2003).

Wirkmechanismus

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to target various proteins and enzymes, such as dna gyrase and topoisomerase , and tubulin .

Mode of Action

Thieno[3,2-d]pyrimidine derivatives have been known to interact with their targets, leading to changes in the normal functioning of the target proteins or enzymes .

Biochemical Pathways

Similar compounds have been reported to disrupt folic acid metabolism, dna synthesis, and cell division .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity by inhibiting the unwinding of supercoiled dna in various bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-fluoro-2-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c1-7-6-8(14)2-3-10(7)16-12(17)11-9(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXJGEIQCAQMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)

![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)

![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)

![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)

![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)

![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)